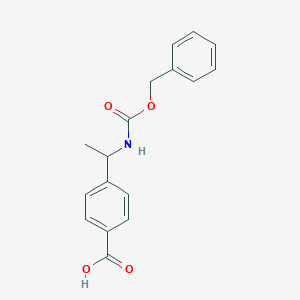

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

Vue d'ensemble

Description

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid, featuring a benzyloxycarbonyl-protected amino group attached to an ethyl chain, which is further connected to the benzoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.

Formation of the Ethyl Chain: The protected amino compound is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to form the ethyl chain.

Attachment to Benzoic Acid: The resulting intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The benzyloxycarbonyl group can be removed via catalytic hydrogenation to yield the free amine.

Substitution: The benzyloxycarbonyl-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation is typically performed using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of free amine compounds.

Substitution: Formation of various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be removed in vivo to release the active drug.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid involves the cleavage of the benzyloxycarbonyl group to release the free amine. This process is typically catalyzed by enzymes or chemical reagents. The free amine can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved include enzymatic hydrolysis and subsequent binding to target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid (R-isomer): The enantiomer of the compound with similar properties but different stereochemistry.

This compound (S-isomer): Another enantiomer with distinct stereochemistry.

4-(1-(((Methoxy)carbonyl)amino)ethyl)benzoic acid: A similar compound with a methoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

This compound is unique due to its specific benzyloxycarbonyl protection, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and a potential prodrug in medicinal chemistry.

Activité Biologique

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, also known as (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, is a chiral compound with significant potential in pharmaceutical chemistry. It features a benzoic acid moiety linked to a benzyloxycarbonyl amino group, which may impart unique biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.

- Molecular Formula : C17H17NO4

- Molecular Weight : 299.32 g/mol

- CAS Number : 173898-15-2

The compound exists as a solid at room temperature and is characterized by its nucleophilic substitution and hydrolysis reactions due to the benzyloxycarbonyl group. This group can be selectively removed under mild conditions, allowing for further chemical modifications.

Antibacterial Properties

Studies indicate that compounds similar to this compound exhibit notable antibacterial activity. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains. The mechanism of action typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| 4-(1-Amino-1-carboxy-ethyl)-benzoic acid | C10H11NO4 | Moderate activity against S. aureus | |

| (R)-4-(1-(((Phenylmethoxy)carbonyl)amino)ethyl)benzoic acid | C17H17NO4 | Antibacterial against E. coli | |

| 4-(1-Aminoethyl)-benzoic acid | C9H11NO2 | Low activity against Gram-positive bacteria |

Antifungal Activity

The antifungal potential of related compounds has also been explored. Research indicates that disrupting cellular antioxidation systems can effectively control fungal pathogens. The ability of certain benzaldehyde derivatives to target these systems suggests a promising avenue for developing antifungal agents.

Anti-inflammatory Effects

The presence of the benzyloxycarbonyl group in this compound may contribute to its anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate inflammatory responses by interacting with specific receptors or enzymes involved in inflammation pathways.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. This interaction could lead to downstream effects that mitigate inflammation or inhibit microbial growth.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Antibacterial Activity : A study reported that analogs showed IC50 values ranging from 200 nM to 1.4 μM against various bacterial strains, indicating moderate antibacterial efficacy compared to standard antibiotics like tetracycline .

- Antifungal Studies : Research on redox-active benzaldehydes demonstrated their ability to disrupt fungal antioxidation systems, suggesting a potential role for similar compounds in antifungal therapies .

- Anti-inflammatory Studies : Compounds targeting Cold Menthol Receptor 1 (CMR-I), including those similar to this compound, have been linked to treatments for inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD), showcasing their therapeutic potential .

Propriétés

IUPAC Name |

4-[1-(phenylmethoxycarbonylamino)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(14-7-9-15(10-8-14)16(19)20)18-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHNWUGYLBANCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.